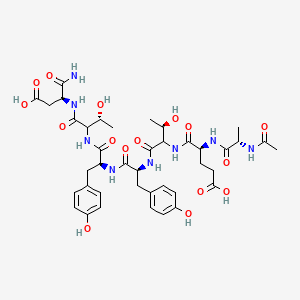
1-Methylpentadecyl 5-oxo-L-prolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methylpentadecyl 5-oxo-L-prolinate is a chemical compound with the molecular formula C21H39NO3. It is known for its unique structure, which includes a proline derivative and a long alkyl chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylpentadecyl 5-oxo-L-prolinate typically involves the esterification of 5-oxo-L-proline with 1-methylpentadecanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified using techniques like distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, making it more efficient and environmentally friendly .
化学反応の分析
Types of Reactions
1-Methylpentadecyl 5-oxo-L-prolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various ester derivatives.
科学的研究の応用
1-Methylpentadecyl 5-oxo-L-prolinate has several applications in scientific research:
作用機序
The mechanism of action of 1-Methylpentadecyl 5-oxo-L-prolinate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, influence cellular signaling pathways, and interact with membrane lipids. These interactions can lead to various biological effects, such as anti-inflammatory and antimicrobial activities .
類似化合物との比較
Similar Compounds
- 1-Methylpentadecyl 5-oxo-D-prolinate
- 1-Methylhexadecyl 5-oxo-L-prolinate
- 1-Methylpentadecyl 4-oxo-L-prolinate
Uniqueness
1-Methylpentadecyl 5-oxo-L-prolinate stands out due to its specific structural features, such as the presence of a long alkyl chain and a proline derivative.
特性
CAS番号 |
37673-29-3 |
|---|---|
分子式 |
C21H39NO3 |
分子量 |
353.5 g/mol |
IUPAC名 |
hexadecan-2-yl (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C21H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18(2)25-21(24)19-16-17-20(23)22-19/h18-19H,3-17H2,1-2H3,(H,22,23)/t18?,19-/m0/s1 |
InChIキー |
XPTUNYJQBDNKTK-GGYWPGCISA-N |
異性体SMILES |
CCCCCCCCCCCCCCC(C)OC(=O)[C@@H]1CCC(=O)N1 |
正規SMILES |
CCCCCCCCCCCCCCC(C)OC(=O)C1CCC(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


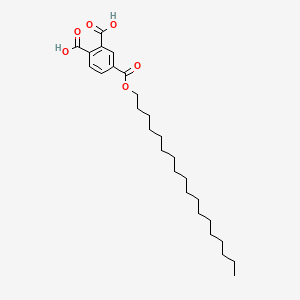

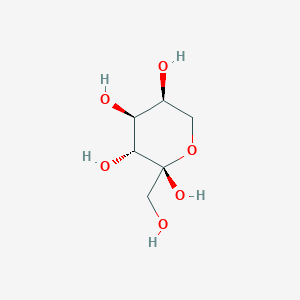
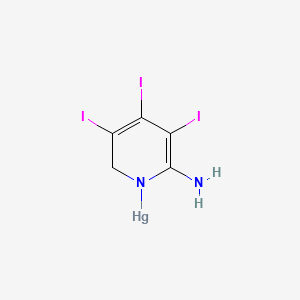
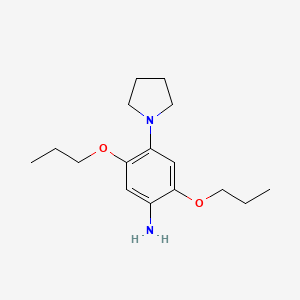
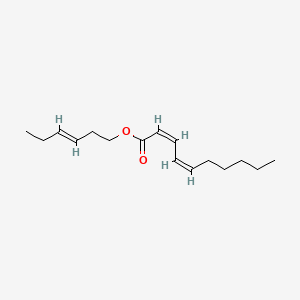

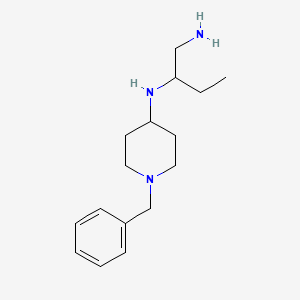
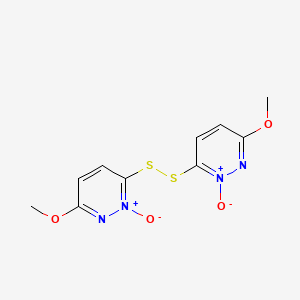

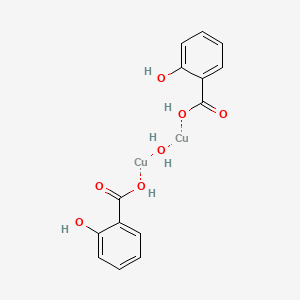
![6-Bromo-2-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12661575.png)

